
2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a bromobenzoate moiety, a methylbenzoyl group, and a carbohydrazonoyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves a multi-step process. The initial step often includes the formation of the carbohydrazonoyl intermediate, which is then coupled with the 3-bromobenzoate moiety under controlled conditions. Common reagents used in this synthesis include hydrazine derivatives, bromobenzoic acid, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The bromine atom in the 3-bromobenzoate moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-(((3-chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-Meo-phenyl 3-bromobenzoate
Uniqueness
What sets 2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the bromobenzoate moiety, in particular, allows for versatile chemical modifications and interactions.
Propriétés
Numéro CAS |
477730-23-7 |
|---|---|
Formule moléculaire |
C25H22BrN3O5 |
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H22BrN3O5/c1-16-5-3-6-18(11-16)24(31)27-15-23(30)29-28-14-17-9-10-21(22(12-17)33-2)34-25(32)19-7-4-8-20(26)13-19/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
Clé InChI |
GJGUVLUKHRNCOI-CCVNUDIWSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



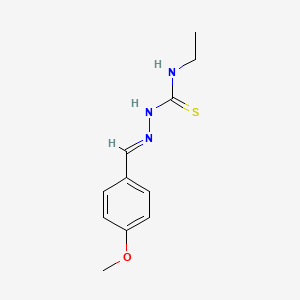
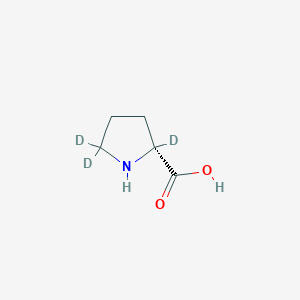
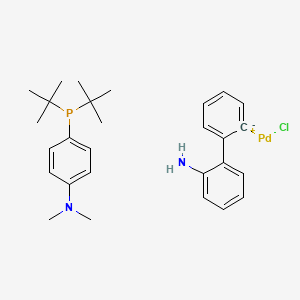
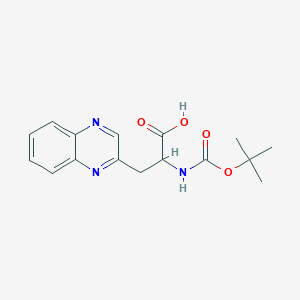
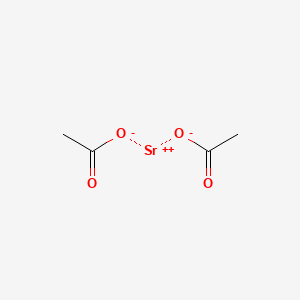
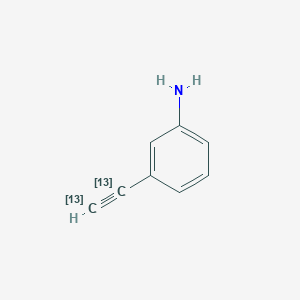

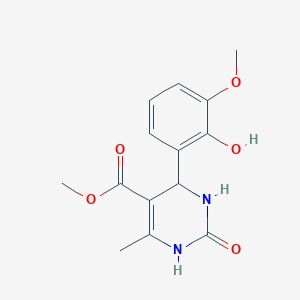
![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
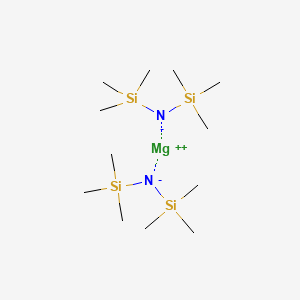
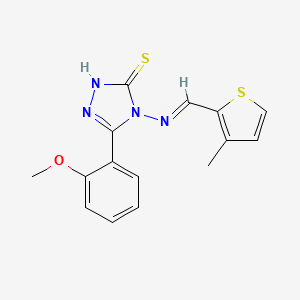
![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)

